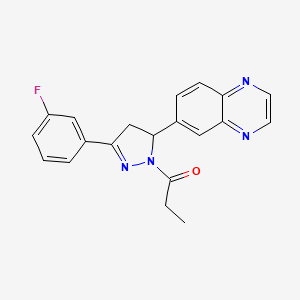

1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

1-(3-(3-Fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (hereafter referred to as the target compound) is a pyrazoline derivative featuring a 3-fluorophenyl group at position 3, a quinoxalin-6-yl group at position 5, and a propan-1-one substituent at position 1 of the pyrazole ring. Its molecular formula is C₂₀H₁₅FN₄O, with a molecular weight of 346.36 g/mol. The compound has been investigated primarily for its corrosion inhibition properties in acidic environments, demonstrating an efficiency of 93.65% in 1 M HCl on mild steel .

Properties

IUPAC Name |

1-[5-(3-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O/c1-2-20(26)25-19(12-17(24-25)13-4-3-5-15(21)10-13)14-6-7-16-18(11-14)23-9-8-22-16/h3-11,19H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAQHSNIADQESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)F)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves a multi-step process, starting with the preparation of 3-fluoroacetophenone and quinoxaline derivatives. These intermediates are then subjected to cyclization and functionalization reactions under controlled conditions to yield the final product. Key steps include:

Cyclization: Reaction of the appropriate acylhydrazine with 3-fluoroacetophenone to form the pyrazoline ring.

Functionalization: Coupling of quinoxaline derivatives to the pyrazoline intermediate under catalytic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for scale. Automated reaction setups, advanced catalysts, and continuous flow techniques are often employed to ensure higher yields and purity. Quality control measures are essential throughout the process to maintain consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: Conversion of specific functional groups to their corresponding oxides.

Reduction: Reduction of certain functional groups, often using hydrogenation techniques.

Substitution: Electrophilic and nucleophilic substitution reactions, altering the substituents on the aromatic rings and pyrazoline moiety.

Common Reagents and Conditions

Reactions involving this compound often use reagents such as:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

Depending on the specific reaction conditions and reagents, the products can vary. Commonly observed products include derivatives with modified aromatic and heterocyclic rings, influencing their physicochemical properties and potential biological activities.

Scientific Research Applications

Anticancer Properties

Quinoxaline derivatives, including the compound , have been investigated for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain quinoxaline derivatives exhibit potent inhibitory activity against cancer cell growth, suggesting their potential as therapeutic agents in oncology .

Case Study:

A study published in Molecules highlighted the synthesis of pyrazole derivatives with quinoxaline moieties, demonstrating significant antiproliferative effects against MCF-7 breast cancer cells. The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential for further development .

Anti-inflammatory Effects

Compounds containing pyrazole and quinoxaline structures have also been evaluated for anti-inflammatory activity. They are believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Research has shown that derivatives with specific substitutions can enhance anti-inflammatory efficacy, making them candidates for treating inflammatory diseases .

Research Findings:

In a study assessing various pyrazole derivatives, some exhibited significant anti-inflammatory effects in animal models, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Enzyme Inhibition

The primary mechanism by which 1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exerts its pharmacological effects is through enzyme inhibition. It has been shown to inhibit specific kinases involved in tumor progression and inflammation. The structure of the compound allows for effective binding to these enzymes, disrupting their activity and leading to reduced cell proliferation or inflammation .

Molecular Interactions

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies suggest that the fluorophenyl group enhances binding affinity to target sites, thereby improving biological activity .

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of cell proliferation pathways | Significant IC50 values against MCF-7 cells |

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | Outperformed standard NSAIDs in animal models |

| Enzyme inhibition | Targeting specific kinases | Effective binding confirmed via molecular docking |

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. Its mechanism of action involves:

Molecular Targets: Binding to enzymes, receptors, or nucleic acids, influencing their activity.

Pathways: Modulating key biological pathways, including signaling cascades and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Corrosion Inhibition

The target compound’s 3-fluorophenyl and quinoxaline groups contribute to its electron-withdrawing and aromatic π-system interactions, enhancing adsorption on metal surfaces. Comparisons with structurally similar compounds include:

Key Insight: The target compound’s 93.65% efficiency surpasses PQDPB and PPQDPE, indicating that the propanone chain and 3-fluorophenyl group strike an optimal balance between electron-withdrawing effects and steric accessibility .

Crystallographic and Conformational Analysis

X-ray diffraction studies on pyrazoline analogs () reveal that substituent position and carbonyl groups influence molecular planarity:

- Compound 4 (1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one): Dihedral angles between pyrazole and fluorophenyl rings: 10.53° (molecule A), 9.78° (molecule B). Larger angles vs. carbaldehyde/ethanone analogs (e.g., 4.64° in Compound 1) due to steric effects of the propanone group .

Spectroscopic and Physicochemical Properties

Comparisons with hydrazinyloxy derivatives () highlight substituent-driven polarity differences:

Key Insight : The lower Rf value of ME-2 (0.38) vs. ME-1 (0.45) reflects increased polarity from the 4-fluorophenyl group. The target compound’s 3-fluorophenyl substituent may further alter polarity, influencing adsorption kinetics in corrosion inhibition .

Computational Insights

- The target compound’s fluorine atom may create localized negative regions, strengthening interactions with positively charged metal surfaces .

- SHELX Refinement (): Crystallographic data for analogs (e.g., Compound 4) were refined using SHELXL, ensuring accurate structural validation for comparative studies .

Biological Activity

The compound 1-(3-(3-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a derivative of quinoxaline and pyrazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure

The structure of the compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 297.33 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives showed significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial properties .

In a comparative study, the compound exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Anticancer Activity

Quinoxaline derivatives have demonstrated notable anticancer properties. A study focused on 3-substituted quinoxaline-pyrazole compounds revealed that certain derivatives displayed IC values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. For example, one derivative had an IC of 1.9 µg/mL against HCT-116 cells, which is significantly lower than that of the reference drug Doxorubicin (IC = 3.23 µg/mL) .

Enzymatic Inhibition

The compound also acts as an inhibitor of key enzymes involved in cellular processes. Research indicates that certain derivatives exhibit inhibition against DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . These findings suggest potential applications in targeting bacterial infections and cancer treatment.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those based on quinoxaline structures. The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Study on Anticancer Properties

In another case study, a series of quinoxaline-pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The most promising compounds showed significant selective toxicity towards cancer cells while exhibiting low toxicity towards normal cells .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via pyrazolone core formation followed by functionalization. Key methods include Claisen-Schmidt condensation for chalcone intermediates and cyclization with hydrazine derivatives. Microwave- or ultrasound-assisted synthesis (non-conventional methods) significantly reduce reaction time (e.g., from hours to minutes) and improve yields (75–90%) compared to conventional reflux methods (60–70% yield over 6–12 hours) . Solvent choice (e.g., ethanol vs. DMF) and catalyst selection (e.g., AgSbF6 for fluorination) are critical for regioselectivity .

Q. How should researchers characterize the compound’s structure and purity?

Use a combination of:

- Spectroscopy : / NMR to confirm fluorophenyl and quinoxaline substituents, noting splitting patterns from adjacent protons .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) to resolve diastereomers and confirm dihydro-pyrazole ring puckering (torsion angles: 108–125°) .

- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound?

While specific toxicity data are limited, structural analogs (e.g., fluorinated pyrazoles) require:

- PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Fume hood use during synthesis to prevent inhalation of volatile intermediates (e.g., trifluoromethyl ketones).

- Emergency measures: Wash skin with soap/water; consult a physician if inhaled .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining eco-friendly conditions?

Adopt green chemistry principles :

- Replace traditional solvents (DMF, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Use catalytic systems (e.g., AgSbF6 at 10 mol%) to minimize waste .

- Employ flow chemistry for continuous processing of hazardous intermediates (e.g., hydrazine derivatives) .

Q. What computational strategies predict the compound’s biological activity (e.g., kinase inhibition)?

- Molecular docking : Model interactions with EGFR’s ATP-binding pocket (PDB: 1M17). The quinoxaline moiety may act as a hinge-binding motif, while the fluorophenyl group enhances hydrophobic contacts .

- QSAR : Correlate substituent electronegativity (e.g., fluorine at position 3 of phenyl) with IC values against cancer cell lines .

Q. How can researchers resolve contradictions in reported biological activity data?

- Assay standardization : Validate protocols using positive controls (e.g., gefitinib for EGFR inhibition).

- Meta-analysis : Compare IC values across studies, accounting for cell line variability (e.g., HeLa vs. MCF-7) and assay conditions (ATP concentration in kinase assays) .

Q. What strategies are effective for designing analogs with improved pharmacokinetics?

- Bioisosteric replacement : Substitute the propan-1-one group with a morpholine ring to enhance solubility.

- Metabolic stability : Introduce deuterium at the pyrazole’s α-position to slow CYP450-mediated oxidation .

Q. What challenges arise in interpreting NMR data for fluorinated analogs?

- Splitting patterns : - coupling (e.g., = 2–5 Hz) complicates proton assignments. Use -decoupled NMR or 2D HSQC for clarity.

- Solvent effects : Fluorine’s electronegativity shifts quinoxaline proton signals upfield (δ = 8.2–8.5 ppm in DMSO-) .

Methodological Tables

Table 1. Comparison of Synthetic Methods for Pyrazolone Derivatives

| Method | Time (h) | Yield (%) | Purity (%) | Eco-Friendliness |

|---|---|---|---|---|

| Conventional reflux | 6–12 | 60–70 | 90–95 | Low |

| Microwave-assisted | 0.5–1 | 75–90 | 95–99 | High |

Table 2. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Dihedral angle (C3–N1) | 117.09° ± 0.14° |

| Torsion angle (C7–C12) | 0.4° ± 0.2° |

| Bond length (N1–C4) | 1.34 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.